molecular formula C15H12O3S B1620954 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid CAS No. 25803-71-8

2-[(2-Oxo-2-phenylethyl)thio]benzoic acid

Cat. No. B1620954
CAS RN: 25803-71-8
M. Wt: 272.3 g/mol
InChI Key: BLEPSDUOWLSFPI-UHFFFAOYSA-N
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Description

“2-[(2-Oxo-2-phenylethyl)thio]benzoic acid”, also known as TBOA, is a benzoylthiourea derivative. It has a CAS Number of 25803-71-8 and a linear formula of C15 H12 O3 S . The molecular weight of this compound is 272.32 .


Molecular Structure Analysis

The InChI code for “2-[(2-Oxo-2-phenylethyl)thio]benzoic acid” is 1S/C15H12O3S/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9H,10H2,(H,17,18) . The average mass is 272.319 Da .


Physical And Chemical Properties Analysis

The melting point of “2-[(2-Oxo-2-phenylethyl)thio]benzoic acid” is 177 °C . The predicted boiling point is 455.9±30.0 °C, and the predicted density is 1.33±0.1 g/cm3 . The predicted pKa value is 3.44±0.36 .

Scientific Research Applications

Synthesis Methods

2-[(2-Oxo-2-phenylethyl)thio]benzoic acid and its derivatives are synthesized through various methods. The Wittig-Horner reaction is employed for synthesizing 2-(2-Phenylethyl)benzoic acid, which is a related compound, from o-cyanobenzyl chloride and benzaldehyde or 2-thiophene carboxaldehyde, achieving yields of about 64% (Chen Fen-er, 2012). Another synthesis method involves the dimetalation of ortho-Toluic acid with lithium diisopropylamide, followed by condensation with aromatic esters to produce substituted 2-(2-oxo-2-phenylethyl)benzoic acids (T. S. Guion et al., 1996).

Biological Activity

Several studies have explored the biological activity of derivatives of this compound. A series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives were synthesized and screened for their biological activities, showing significant results (Chaitramallu et al., 2017). Additionally, 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamide derivatives were evaluated for their antibacterial and antifungal activities, presenting promising results (H. S. Patel & Sumeet J. Patel, 2010).

Chemical Structure and Properties

The chemical structure and properties of similar compounds have been a subject of research. For instance, the crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester was determined, providing insights into the bond lengths and angles, which can be relevant for understanding the properties of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid derivatives (Zhao et al., 2010).

Application in Organic Chemistry

The compound and its derivatives have applications in organic chemistry. For example, the oxidation of substituted toluenes with molecular oxygen in the presence of N,N',N' '-trihydroxyisocyanuric acid, which involves similar benzoic acid structures, demonstrates the versatility of these compounds in chemical reactions (N. Hirai et al., 2003).

Spectroscopic Studies

Spectroscopic analysis of 2-hydroxy-(dithio)benzoic acid and related compounds provides insights into the hydrogen bonding and other structural properties, which are essential for understanding the behavior of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid in various environments (J. Derkosch et al., 1987).

properties

IUPAC Name

2-phenacylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEPSDUOWLSFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377843
Record name 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Oxo-2-phenylethyl)thio]benzoic acid

CAS RN

25803-71-8
Record name 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25803-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Pan, P Ren, H Song, Z Wang - Synthetic Communications, 2013 - Taylor & Francis
A facile synthesis of 2-substituted benzo[b]thiophen-3-ols in a simple reaction system is reported with water as the only media. Density functional theory (DFT) investigations suggest two …
Number of citations: 6 www.tandfonline.com

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